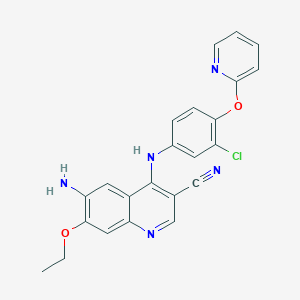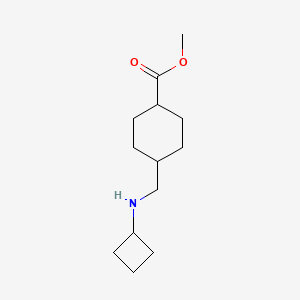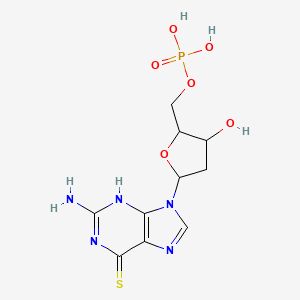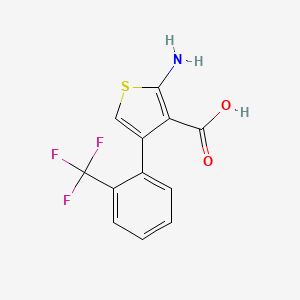
3-(2-Bromo-5-methylphenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methylphenoxy)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methylphenoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-methylphenoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents.
Materials Science: Azetidines, including this compound, are used in the development of advanced materials with unique properties.
Biological Research: The compound is investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
Clave InChI |
ZLXVABVRIZGXEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)








